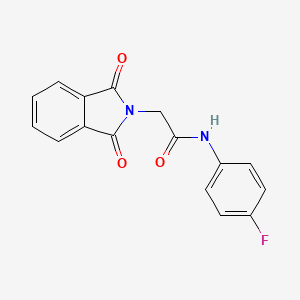

2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHQGZQTWKXNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme 1: Preparation of 4-Fluoroaniline

$$

\text{p-Chloronitrobenzene} + \text{HF} \xrightarrow{\text{P (deoxygenating agent)}} \text{p-Fluoronitrobenzene} \xrightarrow{\text{H}_2/\text{catalyst}} \text{4-Fluoroaniline}

$$

Key Conditions :

- Hydrogen fluoride (HF) as the fluorinating agent.

- Phosphorus as a deoxygenating agent to suppress byproduct formation.

- Catalytic hydrogenation (e.g., Pd/C) for nitro group reduction.

Synthesis of Phthalimidoacetic Acid

The phthalimide-acetic acid hybrid is synthesized via a two-step process:

Reaction Scheme 2: Formation of Phthalimidoacetic Acid

- Condensation of phthalic anhydride with glycine :

$$

\text{Phthalic anhydride} + \text{Glycine} \xrightarrow{\Delta, \text{AcOH}} \text{Phthaloyl glycine}

$$ - Hydrolysis of phthaloyl glycine :

$$

\text{Phthaloyl glycine} + \text{NaOH} \xrightarrow{\text{H}_2\text{O}} \text{Phthalimidoacetic acid}

$$

Optimization Notes :

- Acetic acid as the solvent prevents side reactions during condensation.

- Alkaline hydrolysis ensures complete conversion to the carboxylic acid.

Amide Bond Formation Strategies

The coupling of 4-fluoroaniline and phthalimidoacetic acid is achieved through three principal methods:

Acid Chloride Mediated Coupling

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride to generate phthalimidoacetyl chloride.

Procedure :

- Phthalimidoacetyl chloride synthesis :

$$

\text{Phthalimidoacetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Phthalimidoacetyl chloride} + \text{SO}2 + \text{HCl}

$$ - Amidation with 4-fluoroaniline :

$$

\text{Phthalimidoacetyl chloride} + \text{4-Fluoroaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

$$

Advantages : High yields (>80%) and rapid reaction kinetics.

Carbodiimide-Based Coupling

Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

Procedure :

$$

\text{Phthalimidoacetic acid} + \text{4-Fluoroaniline} \xrightarrow{\text{DCC/HOBt, DMF}} \text{Target compound}

$$

Optimization :

Mitsunobu Reaction for Sterically Hindered Systems

Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

$$

\text{Phthalimidoacetic acid} + \text{4-Fluoroaniline} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Target compound}

$$

Applications : Preferred for substrates sensitive to acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N, DCM | 82–88 | 95–98 | Rapid, high yield | HCl gas generation |

| Carbodiimide (DCC) | DCC/HOBt, DMF | 75–80 | 90–95 | Mild conditions | Requires purification |

| Mitsunobu | DEAD, PPh₃, THF | 70–75 | 85–90 | Avoids acidic reagents | High cost of reagents |

Purification and Characterization

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.

- Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 1:1) resolves residual starting materials.

- Spectroscopic Data :

Industrial-Scale Considerations

Patent EP2420490B1 highlights critical adjustments for bulk synthesis:

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Reactions with Nucleophiles : The carbonyl groups in the dioxoisoindole moiety can react with nucleophiles, facilitating the formation of derivatives.

- Coupling Reactions : It can be used in coupling reactions to synthesize more complex molecules.

Research indicates that this compound exhibits potential biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study reported that similar compounds inhibited tumor growth in xenograft models .

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

The therapeutic potential of 2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide is under exploration:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

- Drug Development : Its structural features make it a candidate for drug development targeting various diseases, including cancer and infections.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .

Comparación Con Compuestos Similares

(a) 2-Azido-N-(4-fluorophenyl)acetamide

- Structure : Replaces the phthalimide group with an azide (-N₃).

- Properties : The azide group introduces high reactivity (e.g., click chemistry applications) but reduces stability compared to the phthalimide.

- Synthesis : Synthesized via nucleophilic substitution or azide transfer reactions .

- Application : Intermediate for further functionalization (e.g., triazole formation) .

(b) 2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Chloro substituent replaces the phthalimide.

- Properties : The electron-withdrawing chlorine enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Crystallography : Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, influencing crystal packing and solubility .

- Application: Intermediate for synthesizing heterocycles like quinolinyloxy acetamides .

Phthalimide Derivatives with Varied Aromatic Substituents

(a) 3-Chloro-N-phenylphthalimide

(b) N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide Derivatives

- Structure: A 4-fluorobenzyl group is attached to the phthalimide nitrogen, with additional phenoxyalkyl side chains.

- Synthesis : Yields vary significantly (24–53%) depending on alkyl chain length (pentyl to octyl) .

- Activity : These compounds are dual matrix metalloproteinase (MMP)-7/-13 inhibitors, suggesting the fluorophenyl-phthalimide scaffold’s relevance in enzyme inhibition .

Sulfonamide and Sulfamoyl Analogs

(a) 2-(1,3-Dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

- Structure : Dipropylsulfamoyl group replaces the fluorophenyl.

- Properties : The sulfamoyl group enhances hydrophilicity (logP reduction) and may improve binding to sulfonamide-targeted enzymes .

- Application: Potential use in sulfonamide-based therapeutics (e.g., carbonic anhydrase inhibitors) .

Data Tables

Table 1. Comparison of Key Structural Analogs

Table 2. Physicochemical Properties of Selected Analogs

| Compound ID (Reference) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Y206-8490 | 2.74 | 1 | 3 | 31.40 |

| 13m | ~3.5* | 2 | 5 | ~75.0* |

| 2-Chloro analog | ~1.8* | 1 | 2 | ~29.0* |

*Estimated based on structural similarity.

Actividad Biológica

The compound 2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide is a derivative of isoindoline-1,3-dione and has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, and relevant research findings.

Structure

The compound features a unique structure characterized by:

- An isoindoline-1,3-dione moiety

- A fluorophenyl group attached to the acetamide functional group

Chemical Formula : C16H14FNO4

Molecular Weight : 303.29 g/mol

Synthesis

The synthesis typically involves the condensation of 4-fluoroaniline with an appropriate isoindoline derivative under controlled conditions. The reaction can be optimized for yield and purity through recrystallization or chromatography.

Anticancer Properties

Research indicates that This compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on three cancerous cell lines, demonstrating promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.2 |

The proposed mechanism of action involves the inhibition of 15-lipoxygenase-1 , an enzyme implicated in tumorigenesis. By inhibiting this enzyme, the compound may disrupt the metabolic pathways that promote cancer cell survival and proliferation.

Additional Biological Activities

Apart from its anticancer properties, preliminary studies suggest potential antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

These findings indicate that the compound may serve as a dual-action agent with both anticancer and antimicrobial properties.

Study on Anticancer Activity

In a recent study published in Farmacia Journal, researchers synthesized a series of derivatives based on the isoindoline framework and evaluated their cytotoxic effects against various cancer cell lines. The study found that compounds similar to This compound exhibited significant anticancer activity, particularly in inhibiting the growth of MCF-7 cells .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds. The results indicated that derivatives containing the dioxoisoindole structure demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of biological activity .

Q & A

Q. What are the most common synthetic routes for preparing 2-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of isoindole-1,3-dione derivatives with 4-fluoroaniline intermediates. Key steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) and cyclization under acidic or basic conditions. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., Pd for cross-coupling steps). Purity is enhanced through column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the fluorophenyl and isoindole moieties. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% required for biological assays) .

Q. How is the compound’s solubility and stability evaluated in preclinical studies?

Solubility is tested in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO) using UV-Vis spectroscopy. Stability assessments involve incubating the compound in simulated physiological conditions (37°C, varying pH) and analyzing degradation via LC-MS over 24–72 hours. Hydrolytic stability of the dioxoisoindole ring is a key focus .

Q. What in vitro assays are used for initial biological screening?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/− bacteria, fungi).

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are critical .

Q. What role does the 4-fluorophenyl group play in modulating biological activity?

The fluorine atom enhances lipophilicity and metabolic stability by resisting oxidative degradation. Its electron-withdrawing effect strengthens hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets). Comparative studies with non-fluorinated analogs show reduced activity, highlighting its importance in target affinity .

Advanced Research Questions

Q. How can mechanistic studies elucidate interactions between this compound and specific biological targets?

Methods :

- X-ray crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase) to visualize binding modes.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS). Studies reveal the dioxoisoindole moiety acts as a hydrogen-bond acceptor, while the acetamide linker adopts a bioactive conformation .

Q. What strategies are employed in structure-activity relationship (SAR) studies to improve potency?

- Functional group substitutions : Replacing the dioxoisoindole with succinimide or varying the fluorophenyl position.

- Bioisosteric replacements : Swapping acetamide with sulfonamide to enhance solubility.

- Hybridization : Conjugating with known pharmacophores (e.g., indole derivatives). SAR data show that electron-deficient aromatic rings improve target selectivity .

Q. How do computational methods aid in predicting this compound’s pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Predict binding affinity to CYP450 enzymes for metabolic stability.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- ADMET prediction (SwissADME) : Estimate logP, bioavailability, and blood-brain barrier penetration. Results correlate with experimental data, guiding lead optimization .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Approaches :

- Standardize assay protocols : Use identical cell lines (ATCC-verified) and incubation times.

- Validate purity : Re-test compounds with HPLC and NMR post-synthesis.

- Control for off-target effects : Include siRNA knockdowns of suspected secondary targets. Discrepancies often arise from impurities or differences in cell culture conditions .

Q. What advanced analytical techniques ensure batch-to-batch consistency in large-scale synthesis?

- Chiral HPLC : Confirm enantiomeric purity for stereosensitive targets.

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions.

- Elemental Analysis : Verify stoichiometry of C, H, N, F.

Reproducibility is critical for in vivo studies, requiring strict adherence to GMP-like protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.